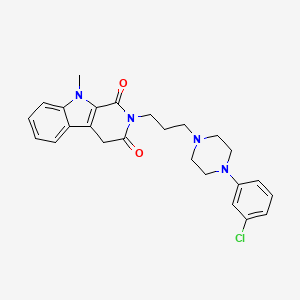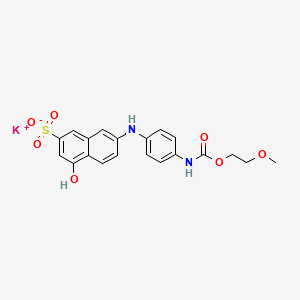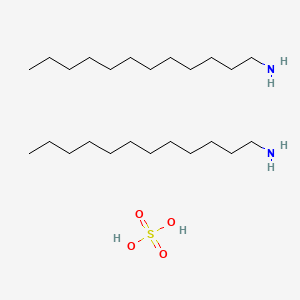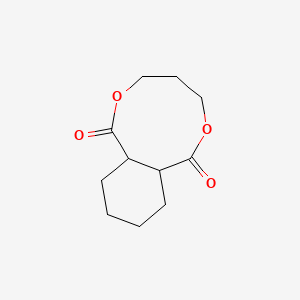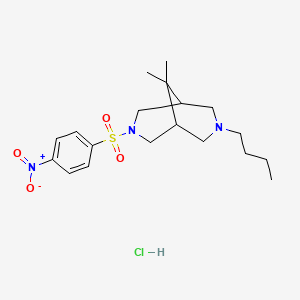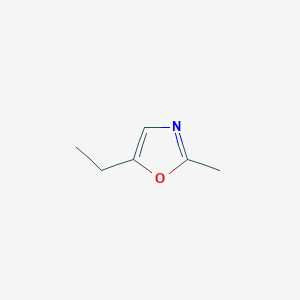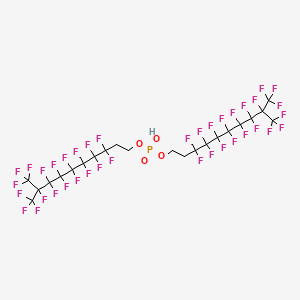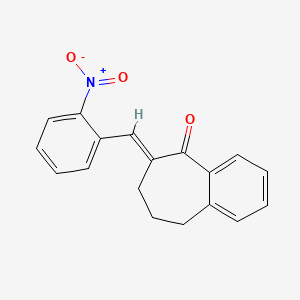
7-(6'-Deoxy-beta-D-allofuranosyl)guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deazaadenosine, commonly referred to as 7-Dafg, is a modified nucleoside that has garnered significant attention in the field of chemical and biological research. This compound is known for its unique structural properties, which allow it to exhibit remarkable fluorescence characteristics. The modification at the C7 position of adenosine enables 7-Deazaadenosine to adopt conformations that are compatible with adenosine, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deazaadenosine typically involves cross-coupling approachesThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for 7-Deazaadenosine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Deazaadenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 7-Deazaadenosine can lead to the formation of 7-Deazaadenosine-8-one, while reduction can yield 7-Deazaadenosine-8-ol.
Scientific Research Applications
7-Deazaadenosine has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study nucleic acid interactions and dynamics.
Biology: Employed in the study of DNA and RNA structures due to its ability to mimic natural nucleosides.
Medicine: Investigated for its potential antiviral and anticancer properties, as it can interfere with nucleic acid synthesis in pathogens and cancer cells.
Industry: Utilized in the development of diagnostic tools and biosensors due to its fluorescence properties
Mechanism of Action
The mechanism of action of 7-Deazaadenosine involves its incorporation into nucleic acids, where it can disrupt normal base-pairing and nucleic acid synthesis. This disruption can lead to the inhibition of viral replication and cancer cell proliferation. The molecular targets of 7-Deazaadenosine include DNA and RNA polymerases, which are essential for nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside that plays a crucial role in cellular energy transfer and signal transduction.
2’-Deoxyadenosine: A deoxyribonucleoside that is a component of DNA.
8-Azaadenosine: A modified nucleoside with similar properties to 7-Deazaadenosine but with modifications at the C8 position.
Uniqueness of 7-Deazaadenosine
7-Deazaadenosine is unique due to its ability to adopt conformations that are compatible with adenosine, allowing it to be used in various biological systems without significant destabilization of nucleic acid structures. Additionally, its remarkable fluorescence properties make it a valuable tool in research and diagnostic applications .
Properties
CAS No. |
85421-88-1 |
|---|---|
Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-3(17)7-5(18)6(19)10(21-7)16-2-13-8-4(16)9(20)15-11(12)14-8/h2-3,5-7,10,17-19H,1H3,(H3,12,14,15,20)/t3-,5+,6-,7-,10-/m1/s1 |
InChI Key |
QZETUFAHUBZEHL-KPCPHYELSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C(=O)NC(=N3)N)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)N2C=NC3=C2C(=O)NC(=N3)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



